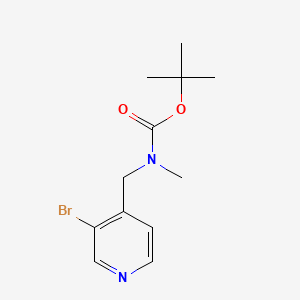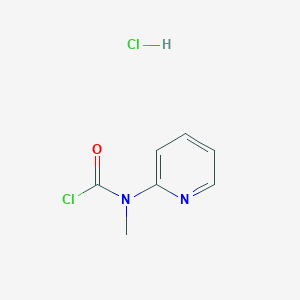
N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a pyridine ring, a carbamoyl chloride group, and a methyl group attached to the nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride typically involves the reaction of N-methylpyridin-2-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety of handling phosgene. The use of alternative phosgene sources, such as triphosgene, can also be employed to minimize the risks associated with phosgene gas .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form N-methyl-N-(pyridin-2-yl)carbamic acid.
Common Reagents and Conditions
Amines: Reacting with primary or secondary amines under mild conditions to form ureas.
Alcohols: Reacting with alcohols in the presence of a base to form carbamates.
Major Products Formed
The major products formed from these reactions include N-methyl-N-(pyridin-2-yl)carbamic acid derivatives, ureas, and thiocarbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbamoyl chloride group, which readily reacts with nucleophilic sites on biological molecules, such as amino acids in enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(pyridin-2-yl)carbamic acid
- N-methyl-N-(pyridin-2-yl)urea
- N-methyl-N-(pyridin-2-yl)thiocarbamate
Uniqueness
N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as a precursor to a wide range of bioactive compounds makes it a valuable tool in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C7H8Cl2N2O |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
N-methyl-N-pyridin-2-ylcarbamoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O.ClH/c1-10(7(8)11)6-4-2-3-5-9-6;/h2-5H,1H3;1H |
InChI Key |
WGKNHMXFNYLQGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


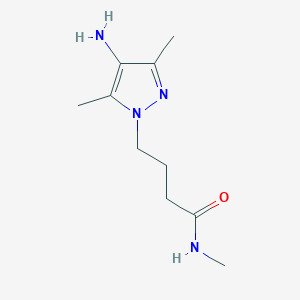
![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)
![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)
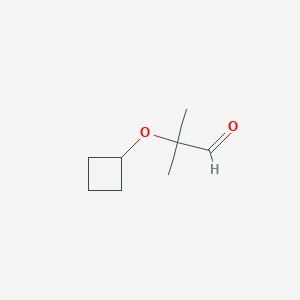
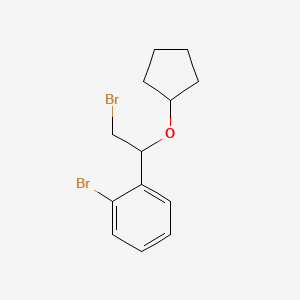
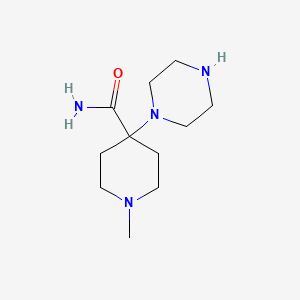
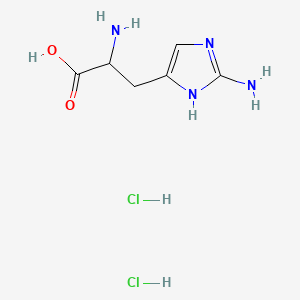
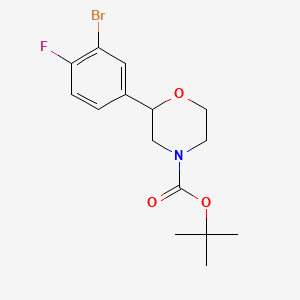
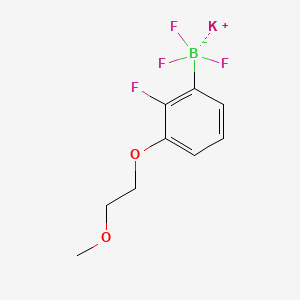
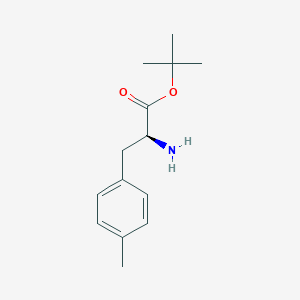
![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)
